
2-(2-Toluidino)nicotinic acid
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Overview
Description
2-(2-Toluidino)nicotinic acid is an organic compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a nicotinic acid moiety substituted with a 2-toluidino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Toluidino)nicotinic acid typically involves the reaction of nicotinic acid with 2-toluidine. One common method is the condensation reaction, where nicotinic acid is reacted with 2-toluidine in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through similar synthetic routes but optimized for large-scale operations. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(2-Toluidino)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like sulfuric acid or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.
Scientific Research Applications
2-(2-Toluidino)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its derivatives are also employed in the manufacture of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Toluidino)nicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Nicotinic acid: The parent compound of 2-(2-Toluidino)nicotinic acid, known for its role as a vitamin and its use in treating hyperlipidemia.
2-Aminonicotinic acid: A derivative of nicotinic acid with an amino group at the 2-position, similar to this compound but with different biological activities.
2-Chloronicotinic acid: Another derivative with a chlorine atom at the 2-position, used in various chemical and biological applications.
Uniqueness
This compound is unique due to the presence of the 2-toluidino group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
2-(2-methylanilino)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-9-5-2-3-7-11(9)15-12-10(13(16)17)6-4-8-14-12/h2-8H,1H3,(H,14,15)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYXWXOVWFNPTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(C=CC=N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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